3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives in Medicinal Chemistry
Purine derivatives, including those similar to the compound of interest, play significant roles in medicinal chemistry, particularly as therapeutic agents. For example, certain purine analogs have been explored for their potential as antiviral agents . Guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system have been synthesized and evaluated for antiviral activity against the Semliki Forest virus, illustrating the potential of purine derivatives in combating viral infections (Kini et al., 1991).
Purine-Based Adenosine Receptor Antagonists
Purine derivatives have also been investigated for their affinity towards adenosine receptors, which are crucial in numerous physiological processes. Pyrido[2,1-f]purine-2,4-dione derivatives, for instance, have been identified as a new family of highly potent human A(3) adenosine receptor antagonists, highlighting the therapeutic potential of purine-based compounds in treating conditions related to adenosine receptor dysregulation (Priego et al., 2002).
Supramolecular Chemistry and Hydrogen Bonding
Purine derivatives are also significant in supramolecular chemistry due to their ability to form hydrogen bonds, which is fundamental in the construction of complex molecular architectures. For example, ureidopyrimidones, a class of purine analogs, have shown strong dimerization capabilities via quadruple hydrogen bonding, making them valuable in designing supramolecular structures (Beijer et al., 1998).
Chemical Synthesis and Reactivity
In the realm of synthetic chemistry, purine derivatives provide valuable insights into reactivity and synthetic pathways, which can be crucial for developing novel therapeutic agents. The synthesis and properties of mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrate the diverse reactivity of purine structures and their potential in generating novel compounds with significant biological activity (Coburn & Taylor, 1982).
Properties
IUPAC Name |
3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-8-13-24(16)19)15-10-7-6-9-14(15)2/h6-7,9-10H,4-5,8,11-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSZWEOLCQRVDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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